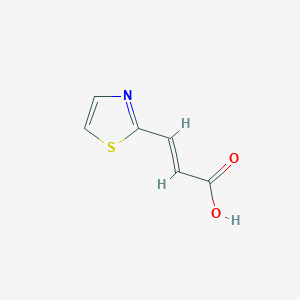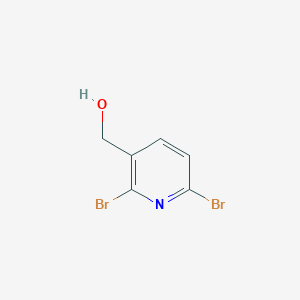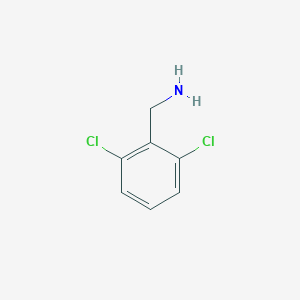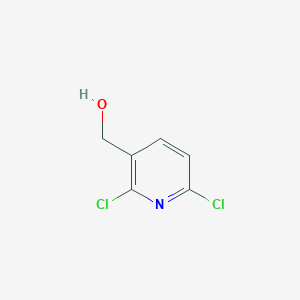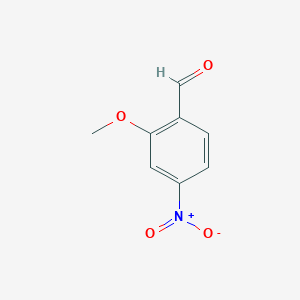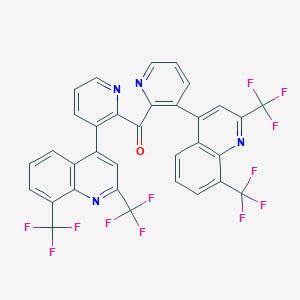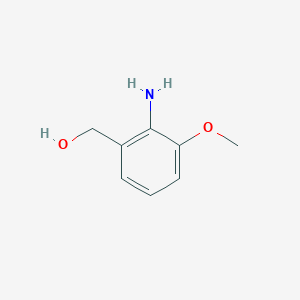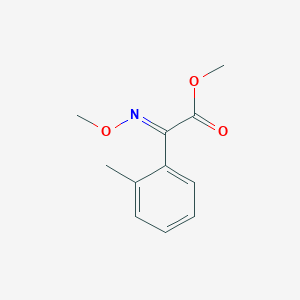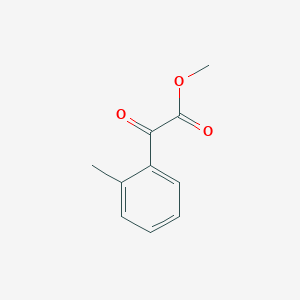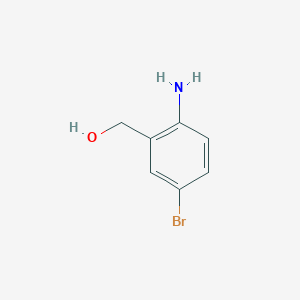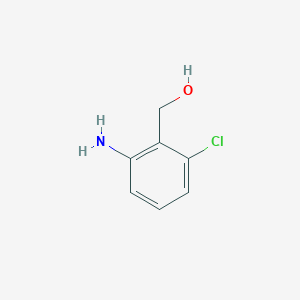
4-chloro-N-(6-chloropyridin-3-yl)benzamide
Übersicht
Beschreibung
4-chloro-N-(6-chloropyridin-3-yl)benzamide is a compound with the molecular formula C12H8Cl2N2O and a molecular weight of 267.11 g/mol. It is used as a highly active preventative and control agent against pests such as Lepidoptera (e.g., small cabbage moth, grassland moth, tobacco budworm, beet armyworm, pink bollworm, etc.) and Hemiptera (e.g., peach aphid, cotton aphid, potato leafhopper, silverleaf whitefly, etc.) .
Wissenschaftliche Forschungsanwendungen
Anti-Tubercular Activity
4-chloro-N-(6-chloropyridin-3-yl)benzamide: has been investigated for its anti-tubercular properties. In a study published in RSC Advances, novel derivatives of this compound were synthesized and evaluated against Mycobacterium tuberculosis H37Ra . Among the tested compounds, several exhibited significant activity, with 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM. Notably, these compounds were found to be non-toxic to human cells. Further development of these derivatives is promising due to their suitability demonstrated in docking studies.
Insecticide Properties
ICA 110381: belongs to the class of anthranilic diamides. These compounds are known for their insecticidal activity. Specifically, ICA 110381 (also referred to as chlorantraniliprole ) is used as an insecticide to control pests in agriculture and horticulture. It acts on the ryanodine receptor, disrupting calcium homeostasis in insects and leading to paralysis and death. Its effectiveness against various pests makes it a valuable tool for integrated pest management .
Eigenschaften
IUPAC Name |
4-chloro-N-(6-chloropyridin-3-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2N2O/c13-9-3-1-8(2-4-9)12(17)16-10-5-6-11(14)15-7-10/h1-7H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOYOGIUAMYSVIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CN=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(6-chloropyridin-3-yl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of ICA 110381 and how does it affect chloride secretion in the colon?
A1: ICA 110381 is a specific activator of Kv7.2/Kv7.3 potassium channels [, ]. These channels play a crucial role in regulating neuronal excitability by generating a hyperpolarizing potassium current. When ICA 110381 activates Kv7.2/7.3 channels in enteric neurons within the submucosal plexus of the colon, it leads to neuronal hyperpolarization and reduces their excitability []. This, in turn, inhibits the release of neurotransmitters that stimulate chloride secretion from epithelial cells, ultimately decreasing chloride secretion in the colon [].
Q2: What is the evidence that ICA 110381 acts specifically on Kv7.2/7.3 channels to exert its inhibitory effect on chloride secretion?
A2: Several lines of evidence support the specificity of ICA 110381 for Kv7.2/7.3 channels:
- Flupirtine, a non-selective Kv7 channel activator, inhibits chloride secretion similarly to ICA 110381, suggesting the involvement of Kv7 channels [].
- ICA 110381 does not affect chloride secretion when applied directly to epithelial cells (T84 cell line), indicating it acts on neuronal rather than epithelial targets [].
- Immunofluorescence studies confirm the presence of Kv7.2 and Kv7.3 channel proteins in the submucosa of the mouse distal colon, where ICA 110381 exerts its effects [].
- In a separate study using human iPSC-derived sensory neurons, ICA 110381 successfully hyperpolarized resting membrane potential and modulated neuronal excitability, further supporting its action on Kv7.2/7.3 channels [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



